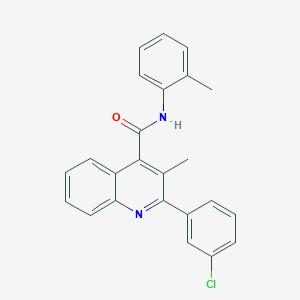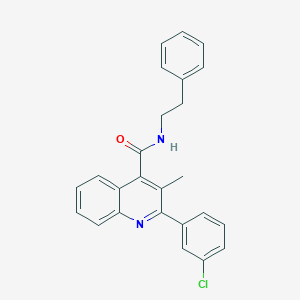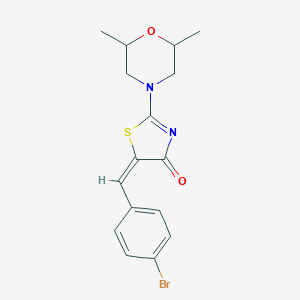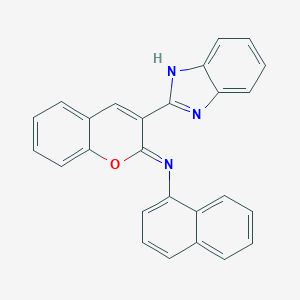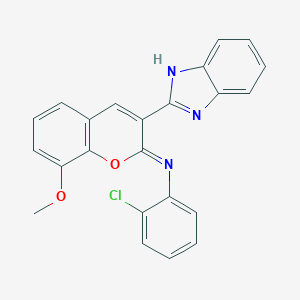
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety, a chromene core, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The chromene core may interact with cellular pathways, affecting signal transduction and gene expression. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-[3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-N-(4-chlorophenyl)amine: The position of the chlorine atom is different, potentially altering its interaction with molecular targets.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE is unique due to the presence of the methoxy group on the chromene core, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe.
Eigenschaften
Molekularformel |
C23H16ClN3O2 |
|---|---|
Molekulargewicht |
401.8g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)-8-methoxychromen-2-imine |
InChI |
InChI=1S/C23H16ClN3O2/c1-28-20-12-6-7-14-13-15(22-25-18-10-4-5-11-19(18)26-22)23(29-21(14)20)27-17-9-3-2-8-16(17)24/h2-13H,1H3,(H,25,26) |
InChI-Schlüssel |
FZVFOHMBORPLSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE](/img/structure/B444645.png)
![1-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444646.png)
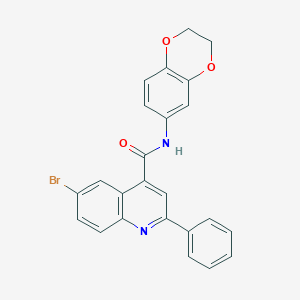

![2-[(Diphenylphosphoryl)amino]phenyl acetate](/img/structure/B444652.png)
![3-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B444653.png)
![(2Z)-2-[(4-cyanophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B444654.png)
![Methyl 2-[(cyclobutylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444655.png)
![Isopropyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444657.png)
![Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B444659.png)
